molecular formula C28H30N2 B11541412 3-ethyl-N-(naphthalen-2-yl)-2-propyl-1,2,3,4-tetrahydrobenzo[g]quinolin-4-amine

3-ethyl-N-(naphthalen-2-yl)-2-propyl-1,2,3,4-tetrahydrobenzo[g]quinolin-4-amine

Cat. No.: B11541412
M. Wt: 394.5 g/mol
InChI Key: HQZMQFIQDVYNQA-UHFFFAOYSA-N
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Description

3-ETHYL-N-(NAPHTHALEN-2-YL)-2-PROPYL-1H,2H,3H,4H-BENZO[G]QUINOLIN-4-AMINE is a complex organic compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of quinoline derivatives, including 3-ETHYL-N-(NAPHTHALEN-2-YL)-2-PROPYL-1H,2H,3H,4H-BENZO[G]QUINOLIN-4-AMINE, typically involves multi-step reactions. One common method is the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of an oxidizing agent like nitrobenzene or sulfuric acid . Another method is the Friedländer synthesis, which involves the reaction of 2-aminobenzaldehyde with a ketone .

Industrial Production Methods

Industrial production of quinoline derivatives often employs catalytic processes to enhance yield and efficiency. Methods such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts like NaHSO4·SiO2 have been developed to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

3-ETHYL-N-(NAPHTHALEN-2-YL)-2-PROPYL-1H,2H,3H,4H-BENZO[G]QUINOLIN-4-AMINE can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Hydrogen gas, palladium catalyst

    Substitution: Halogens, nitrating agents

Major Products

The major products formed from these reactions include quinoline N-oxides, dihydroquinolines, and various substituted quinolines.

Mechanism of Action

The mechanism of action of 3-ETHYL-N-(NAPHTHALEN-2-YL)-2-PROPYL-1H,2H,3H,4H-BENZO[G]QUINOLIN-4-AMINE involves its interaction with specific molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking their activity. Additionally, it can interact with cellular receptors, modulating signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: A simpler structure with similar biological activities.

    Isoquinoline: Another nitrogen-containing heterocycle with comparable properties.

    Naphthalene derivatives:

Uniqueness

3-ETHYL-N-(NAPHTHALEN-2-YL)-2-PROPYL-1H,2H,3H,4H-BENZO[G]QUINOLIN-4-AMINE stands out due to its unique combination of a quinoline core with naphthalene and propyl groups, which may enhance its biological activity and specificity.

Properties

Molecular Formula

C28H30N2

Molecular Weight

394.5 g/mol

IUPAC Name

3-ethyl-N-naphthalen-2-yl-2-propyl-1,2,3,4-tetrahydrobenzo[g]quinolin-4-amine

InChI

InChI=1S/C28H30N2/c1-3-9-26-24(4-2)28(29-23-15-14-19-10-5-6-11-20(19)16-23)25-17-21-12-7-8-13-22(21)18-27(25)30-26/h5-8,10-18,24,26,28-30H,3-4,9H2,1-2H3

InChI Key

HQZMQFIQDVYNQA-UHFFFAOYSA-N

Canonical SMILES

CCCC1C(C(C2=CC3=CC=CC=C3C=C2N1)NC4=CC5=CC=CC=C5C=C4)CC

Origin of Product

United States

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